molecular formula C16H33NO4Si B6300526 tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate CAS No. 1675225-21-4

tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate

Cat. No. B6300526
CAS RN: 1675225-21-4
M. Wt: 331.52 g/mol
InChI Key: PUEAOZNPUCMJCE-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate” is a piperidine derivative. Piperidine is a six-membered ring with one nitrogen atom. It’s a common motif in many pharmaceuticals and other active compounds . The tert-butyldimethylsilyl (TBS) group is a common protecting group used in organic synthesis, particularly for alcohols .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a tert-butyldimethylsilyl ether group attached to one of the carbons on the ring, and a tert-butyl ester group attached to another carbon .


Chemical Reactions Analysis

The TBS group is often used as a protecting group for alcohols in organic synthesis. It can be added using TBSCl in the presence of a base, and removed using acid .


Physical And Chemical Properties Analysis

Again, without specific data, I can only speculate on the properties of this compound. It likely has properties similar to other piperidine derivatives and TBS-protected alcohols .

Safety and Hazards

As with any chemical, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on the exact properties of the compound .

Future Directions

The use of protecting groups like TBS in the synthesis of complex molecules is a well-established technique in organic chemistry. Future research may focus on developing more efficient or selective methods for adding and removing these groups .

Mechanism of Action

Target of Action

It’s known that tert-butyl groups find large applications in synthetic organic chemistry .

Mode of Action

The compound introduces the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable when developed using flow microreactor systems .

Biochemical Pathways

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Pharmacokinetics

The introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems suggests a potential for efficient delivery and bioavailability .

Result of Action

The introduction of the tert-butoxycarbonyl group into various organic compounds results in a more efficient, versatile, and sustainable process compared to the batch . The acid labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) as well as sensitive functional groups such as phenols, olefins, and alkynes are found to be stable under the standard reaction conditions .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the synthesis of various N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent-free conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence or absence of solvents .

properties

IUPAC Name

tert-butyl (3R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEAOZNPUCMJCE-CHWSQXEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.